2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
2-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include:
- Substituents: A 4-fluorophenyl group at the 3-position and a 2-(azepan-1-yl)-2-oxoethylsulfanyl moiety at the 2-position.
- Molecular Formula: C₃₀H₂₈FN₃O₂S₂ (exact molecular weight: 432.49 g/mol).
This compound belongs to a class of sulfur-containing heterocycles with demonstrated pharmacological relevance, particularly in kinase inhibition and anticancer research .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S2/c21-14-5-7-15(8-6-14)24-19(26)18-16(9-12-27-18)22-20(24)28-13-17(25)23-10-3-1-2-4-11-23/h5-8H,1-4,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZRXSUWHFQXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepan-1-yl Group: This step involves the nucleophilic substitution reaction where the azepan-1-yl group is introduced.
Attachment of the Sulfanyl Group: This is usually done via a thiol-ene reaction or other suitable methods.
Incorporation of the 4-Fluorophenyl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to interact with enzyme active sites, leading to the inhibition of their activity. This interaction can disrupt critical pathways in cancer cells, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one with structurally related thienopyrimidinone derivatives:
Key Comparative Insights:
Structural Diversity: The target compound uniquely combines a 7-membered azepane ring with a 4-fluorophenyl group, distinguishing it from analogs with smaller (e.g., methyl) or electron-deficient (e.g., nitro) substituents .
Physicochemical Properties: The azepan-1-yl group in the target compound increases lipophilicity (predicted logP ~3.5) compared to analogs with methoxy (logP ~2.8) or nitro (logP ~3.1) groups . Hydrogen-bond acceptors (e.g., carbonyl in azepan-1-yl) may enhance binding to kinase ATP pockets, as seen in related pyrimidinones .
Synthetic Accessibility: The target compound’s synthesis likely involves Mitsunobu or Ullmann coupling for sulfanyl group introduction, analogous to methods in . Heterocyclic substituents (e.g., benzoxazine in ) require multi-step functionalization, increasing synthetic complexity.
Azepane-containing compounds demonstrate improved metabolic stability over morpholine or piperidine analogs .
Biological Activity
The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidinone derivative that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its antiproliferative effects , potential as a kinase inhibitor , and applications in cancer therapy .
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.55 g/mol. The structure features an azepan moiety and a furan ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 429.55 g/mol |
| CAS Number | Not specified |
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it inhibits cell growth in human cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation pathways.
Kinase Inhibition
The compound has been identified as a potential kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can block the activity of enzymes that promote cancer cell growth. Preliminary studies suggest that this compound may inhibit key kinases such as EGFR and VEGFR , which are often overexpressed in tumors.
Case Studies and Research Findings
- Study on Cell Lines : A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
- Mechanistic Insights : Further mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation and mitochondrial depolarization.
- In Vivo Efficacy : Animal model studies have shown promising results where administration of this compound led to significant tumor reduction in xenograft models, suggesting its potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
